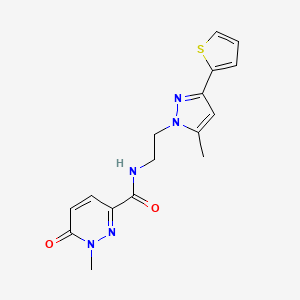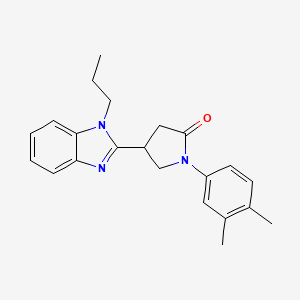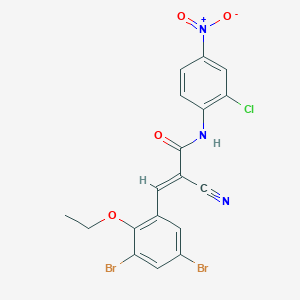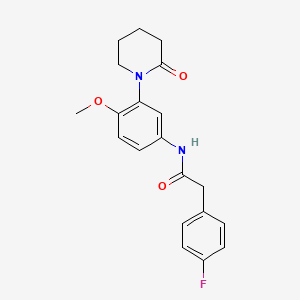![molecular formula C19H20N4O B2634535 2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline CAS No. 2415509-38-3](/img/structure/B2634535.png)
2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline is a chemical compound that has gained significant attention due to its potential application in scientific research. It is a heterocyclic compound that belongs to the class of quinolines, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline is not fully understood. However, it is believed to exert its biological activity by inhibiting certain enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, the compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline are diverse and depend on the specific disease or disorder being targeted. For example, the compound has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of arthritis, and inhibit the growth of bacterial and viral pathogens. In addition, the compound has been found to have a protective effect on neurons, which may make it a potential candidate for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline in lab experiments is its diverse range of biological activities. This makes it a useful tool for investigating the underlying mechanisms of various diseases and disorders. However, one limitation is that the compound may exhibit off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on 2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline. One direction is to further investigate its potential as a neuroprotective agent in the treatment of neurodegenerative disorders. Another direction is to explore its activity against emerging infectious diseases, such as COVID-19. Additionally, the development of more selective analogs of the compound may help to mitigate its off-target effects and enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline involves the reaction of 2-chloroquinoline with 4-(pyrimidin-2-yloxymethyl)piperidine in the presence of a base. This reaction leads to the formation of the desired compound, which is then purified using column chromatography.
Aplicaciones Científicas De Investigación
2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline has been found to exhibit promising activity against various diseases and disorders. It has been shown to possess anti-cancer, anti-inflammatory, anti-bacterial, anti-viral, and anti-fungal properties. The compound has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative disorders.
Propiedades
IUPAC Name |
2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-2-5-17-16(4-1)6-7-18(22-17)23-12-8-15(9-13-23)14-24-19-20-10-3-11-21-19/h1-7,10-11,15H,8-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSXVUNPOBKHPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2634456.png)
![(Z)-2-(2,4-dichlorophenoxy)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2634457.png)
![Methyl 5-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B2634459.png)


![N-(4-acetylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2634462.png)

![ethyl 5-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2634466.png)
![2-Methyl-4-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2634467.png)

